Product packaging for 1-Phenyl-4-(2-thienyl)-1,3-butadiene(Cat. No.:)

1-Phenyl-4-(2-thienyl)-1,3-butadiene

Cat. No.: B12153162
M. Wt: 212.31 g/mol
InChI Key: RIMBSRCIJXOICH-LUZURFALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(2-thienyl)-1,3-butadiene is an organic compound that functions as a versatile building block in materials science and polymer chemistry. This compound features a 1,3-butadiene core conjugated with a phenyl ring and a 2-thienyl group, creating an extended π-system . Such conjugated systems are fundamental in the development of advanced organic materials due to the delocalized π-electrons, which impart special stability and unique electronic properties . The incorporation of a thiophene moiety is particularly significant, as it enhances charge transport and contributes to excellent chemical and thermal stability in the resulting polymers, making them ideal for organic electronic applications . In research, this compound is primarily investigated as a monomer for the synthesis of functionalized polymers . Copolymerization of similar phenyl-substituted 1,3-butadiene derivatives with 1,3-butadiene itself is a known strategy to create elastomers with pendant functional groups, which can tailor material properties like the glass transition temperature (Tg) . Furthermore, the structural motif of a 1,3-butadiene linker with terminal aryl groups is of high contemporary interest for constructing organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The reactive nature of the diene system also allows it to be a versatile starting point for further chemical transformations in organic synthesis . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S B12153162 1-Phenyl-4-(2-thienyl)-1,3-butadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]thiophene

InChI

InChI=1S/C14H12S/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12H/b9-4+,10-5+

InChI Key

RIMBSRCIJXOICH-LUZURFALSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 4 2 Thienyl 1,3 Butadiene and Analogous Systems

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-phenyl-4-(2-thienyl)-1,3-butadiene reveals several key disconnections that point to plausible synthetic routes. The central 1,3-butadiene (B125203) core can be disconnected to reveal precursor aldehydes, ketones, and phosphonium (B103445) ylides.

Disconnection at the double bonds: Cleavage of the double bonds suggests olefination reactions. For instance, disconnecting the C1-C2 double bond points to a Wittig-type reaction between benzaldehyde (B42025) and a 3-(2-thienyl)allyl phosphonium ylide. Alternatively, disconnecting the C3-C4 double bond suggests a reaction between cinnamaldehyde (B126680) and a thiophene-containing ylide. A double disconnection points towards strategies involving the coupling of two-carbon fragments.

Disconnection at the C2-C3 single bond: This disconnection suggests a coupling strategy, potentially involving vinyl halides and vinyl boronic acids or other organometallic reagents.

Disconnection adjacent to the aromatic rings: This points towards cross-coupling reactions, such as Suzuki or Heck couplings, which can form the aryl-butadiene linkages. nih.govmasterorganicchemistry.com

Based on this analysis, the key precursors for the synthesis of this compound and its analogs are readily identifiable. These include:

Benzaldehyde and its derivatives.

Thiophene-2-carboxaldehyde and its derivatives.

Cinnamaldehyde.

Vinyl halides and corresponding organometallic reagents.

Phosphonium salts and phosphonates.

For example, a plausible synthesis of the analogous compound 1,4-diphenyl-1,3-butadiene involves the reaction of cinnamaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a base. unwisdom.orgscribd.com

Olefination Strategies for Butadiene Scaffold Formation

Olefination reactions are a cornerstone for the synthesis of alkenes and are widely employed in the construction of conjugated dienes like this compound.

The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. unwisdom.orgmasterorganicchemistry.com In the context of conjugated dienes, a common strategy involves the reaction of an α,β-unsaturated aldehyde with a phosphonium ylide. For instance, the synthesis of 1,4-diphenyl-1,3-butadiene can be achieved by reacting cinnamaldehyde with benzyltriphenylphosphonium chloride. unwisdom.orgwebassign.net This approach can be adapted for this compound by using the appropriate thiophene-containing precursors.

The Wittig reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comnih.gov The stereochemistry of the resulting double bond is influenced by the nature of the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. nih.govorganic-chemistry.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org The HWE reaction generally provides excellent (E)-selectivity in the formation of the new double bond. organic-chemistry.org

Reaction Reactants Key Features Stereoselectivity
Wittig Reaction Aldehyde/Ketone + Phosphonium YlideForms C=C bond; versatile. masterorganicchemistry.comDependent on ylide stability (non-stabilized -> Z, stabilized -> E). organic-chemistry.org
Wittig-Horner (HWE) Reaction Aldehyde/Ketone + Phosphonate CarbanionWater-soluble byproduct, easy purification. organic-chemistry.orgGenerally high (E)-selectivity. organic-chemistry.org

Aldol (B89426) condensation reactions provide a classic route to α,β-unsaturated carbonyl compounds, which can serve as precursors for conjugated dienes. masterorganicchemistry.com This process involves the base- or acid-catalyzed reaction of an enolate (or enol) with a carbonyl compound, followed by dehydration to form a new carbon-carbon double bond. masterorganicchemistry.com

For example, a crossed aldol condensation between benzaldehyde and a suitable ketone, followed by further elaboration, could lead to the butadiene scaffold. Industrial syntheses, such as that of a precursor to Lilial®, utilize a crossed-aldol condensation between an aromatic aldehyde and an aliphatic aldehyde. psu.edu While self-condensation can be a competing reaction, conditions can be optimized to favor the desired crossed product. psu.edu The resulting α,β-unsaturated ketone or aldehyde can then be subjected to a subsequent olefination reaction, such as a Wittig reaction, to complete the conjugated diene system.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, including those between aryl groups and vinyl systems.

The Suzuki coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com To synthesize this compound, one could envision coupling a phenylboronic acid with a thienyl-substituted vinyl halide, or vice versa. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com

The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. masterorganicchemistry.comyoutube.com A potential route to this compound could involve the reaction of styrene (B11656) with a bromo-substituted vinylthiophene, or the reaction of 2-vinylthiophene (B167685) with a bromo-substituted styrene. The Heck reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com

Coupling Reaction Coupling Partners Catalyst System Key Bond Formed
Suzuki Coupling Organoboron compound + OrganohalidePd catalyst + BaseAryl-Aryl, Aryl-Vinyl, Vinyl-Vinyl masterorganicchemistry.comyoutube.com
Heck Coupling Alkene + Aryl/Vinyl HalidePd catalyst + BaseAryl-Vinyl masterorganicchemistry.comyoutube.com

Stereoselective Synthesis of this compound Isomers (E/Z and s-cis/s-trans)

The geometry of the double bonds (E/Z isomerism) and the conformation around the central single bond (s-cis/s-trans) are critical features of conjugated dienes.

E/Z Isomerism: The stereochemical outcome of olefination reactions is crucial for controlling the E/Z geometry of the double bonds. As mentioned, the HWE reaction is highly (E)-selective. organic-chemistry.org In the Wittig reaction, the use of stabilized ylides or the Schlosser modification can also favor the (E)-isomer. Conversely, non-stabilized ylides under salt-free conditions tend to produce the (Z)-isomer. organic-chemistry.org For reactions that may produce a mixture of isomers, such as some Wittig reactions, the (E,E) isomer of 1,4-diphenyl-1,3-butadiene is often the major product due to the greater thermodynamic stability of the transition state where large groups are positioned far apart. quizlet.com

s-cis and s-trans Conformations: Conjugated dienes can exist as two primary conformers, s-trans and s-cis, which arise from rotation about the central C-C single bond. libretexts.orglibretexts.org The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. ucalgary.camasterorganicchemistry.com The energy barrier for interconversion is typically low, allowing for rotation between the two forms. libretexts.org However, certain cyclic dienes can be locked in an s-cis conformation. masterorganicchemistry.com The s-cis conformation is a prerequisite for participation in Diels-Alder reactions. libretexts.org For this compound, the s-trans conformer is expected to be the more stable and predominant form in the ground state.

Directed Functionalization of the Thiophene (B33073) Moiety and Phenyl Ring

The thiophene and phenyl rings in the target molecule can be functionalized to modulate its properties.

Thiophene Moiety: The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. nih.gov Functional groups can be introduced onto the thiophene ring either before or after the construction of the butadiene bridge. The presence of an aldehyde group on the thiophene ring, for example, allows for various condensations, such as the Wittig or aldol reactions, to build the diene system. nih.gov The thiophene ring itself can undergo reactions like halogenation, nitration, and sulfonation. nih.govmasterorganicchemistry.com

Phenyl Ring: The phenyl ring can also be functionalized using standard electrophilic aromatic substitution reactions. libretexts.org The electronic nature of substituents on the phenyl ring can influence the reactivity of the entire molecule. science.gov For example, electron-donating groups can increase the electron density of the conjugated system, while electron-withdrawing groups can decrease it. This functionalization can be performed on the precursor, such as a substituted benzaldehyde, before its incorporation into the final molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound and analogous systems is highly dependent on the careful optimization of reaction conditions. Factors such as the choice of reagents, solvent, temperature, and catalyst system can significantly influence the yield and stereoselectivity of the product.

Wittig Reaction Optimization:

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. wikipedia.orgmasterorganicchemistry.comlibretexts.org The synthesis of diaryl butadienes, analogous to the target compound, can be achieved by reacting a cinnamaldehyde derivative with a benzylphosphonium ylide or vice versa. orgsyn.orgmdpi.com Key parameters for optimization include the base used for ylide generation, the solvent, and the reaction temperature.

The choice of base is critical for the deprotonation of the phosphonium salt to form the reactive ylide. masterorganicchemistry.com Strong bases such as n-butyllithium (n-BuLi) and sodium amide (NaNH2) are commonly employed. masterorganicchemistry.com For instance, in the synthesis of 1,4-diphenyl-1,3-butadiene, lithium ethoxide in ethanol (B145695) has been used effectively. orgsyn.org The nature of the cation associated with the base (e.g., Li+, Na+, K+) can also influence the stereoselectivity of the alkene formation. wikipedia.org

The solvent system plays a crucial role in the Wittig reaction. Aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are frequently used. wikipedia.org In some cases, alcoholic solvents like ethanol are employed, particularly when using alkoxide bases. orgsyn.org The polarity of the solvent can affect the stability of the intermediates and the stereochemical outcome of the reaction.

Reaction temperature can also be tuned to optimize the yield and selectivity. While many Wittig reactions are carried out at room temperature or below, heating can sometimes be necessary to drive the reaction to completion. orgsyn.org

Interactive Data Table: Optimization of Wittig Reaction Conditions for Diaryl Butadiene Analogs

ReactantsBaseSolventTemperatureYield (%)Reference
Triphenylcinnamylphosphonium chloride, BenzaldehydeLithium ethoxideEthanolrt60-67 orgsyn.org
Methyltriphenylphosphonium bromide, CinnamaldehydeNaHMDSTHF0°C to rt70.0 organic-chemistry.org
Benzyltriphenylphosphonium chloride, 9-AnthraldehydeSodium hydroxide (B78521) (conc.)Dichloromethane (B109758)rt- prepchem.com

Note: This data is for the synthesis of analogous diaryl butadiene systems and serves as a guide for optimizing the synthesis of this compound.

Heck Reaction Optimization:

The Heck reaction provides another versatile route to diaryl butadienes by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com To synthesize this compound, one could envision coupling 2-vinylthiophene with a phenyl halide or cinnamyl halide with a thienyl derivative. The optimization of the Heck reaction hinges on the selection of the palladium source, the ligand, the base, and the solvent.

A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)2) being a common and efficient precatalyst. libretexts.org The choice of ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (PPh3) and tri(o-tolyl)phosphine, are frequently employed. diva-portal.orgorganic-chemistry.org

The base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the active Pd(0) catalyst. organic-chemistry.org Common bases include organic amines like triethylamine (B128534) and inorganic bases such as sodium acetate. libretexts.orgdiva-portal.org

The solvent for a Heck reaction is typically a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP). diva-portal.org In some cases, reactions can be performed in greener solvents like water. masterorganicchemistry.com The reaction temperature is often elevated, typically in the range of 80-140°C, and can be optimized to balance reaction rate and catalyst stability. diva-portal.org

Interactive Data Table: Optimization of Heck Reaction Conditions for Aryl Alkene Synthesis

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidesStyrenePd(OAc)2 / (o-tolyl)3P--rt- organic-chemistry.org
Aryl BromidesAlkenesPd EnCat®40Sodium AcetateEthanol140 (mw)- libretexts.org
Aryl BromidesAliphatic OlefinsPalladacycle/Phosphine Ylide--130- masterorganicchemistry.com

Note: This data represents general conditions for Heck reactions and would need to be specifically optimized for the synthesis of this compound.

Isolation and Purification Techniques for Polyene Derivatives

The isolation and purification of polyene derivatives like this compound from the reaction mixture are critical steps to obtain a product of high purity. Common techniques include extraction, column chromatography, and recrystallization.

Extraction and Initial Work-up:

Following the completion of the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble byproducts. The crude product is extracted into an organic solvent such as dichloromethane or diethyl ether. prepchem.com The organic layers are then combined, washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. prepchem.com

Column Chromatography:

Column chromatography is a widely used technique for the purification of organic compounds based on their polarity. youtube.com For polyene derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for effective separation. A non-polar solvent system, such as petroleum ether or a mixture of petroleum ether and a slightly more polar solvent like diethyl ether, is often used. organic-chemistry.org The polarity of the eluent can be gradually increased to elute compounds with higher polarity. For instance, in the purification of (E)-1-phenyl-1,3-butadiene, silica gel flash chromatography with petroleum ether as the eluent was successfully employed. organic-chemistry.org

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For diaryl butadienes, which are often crystalline solids, recrystallization can be a highly effective final purification step. For example, 1,4-diphenyl-1,3-butadiene can be recrystallized from cyclohexane (B81311) to yield a product with a sharp melting point. orgsyn.org Another common solvent for recrystallization is ethanol. researchgate.net

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. This technique offers excellent separation of closely related compounds. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the target compound and impurities.

Computational Chemistry and Theoretical Characterization of 1 Phenyl 4 2 Thienyl 1,3 Butadiene

Electronic Structure Elucidation

The arrangement of electrons within a molecule dictates its reactivity, conductivity, and optical characteristics. For 1-Phenyl-4-(2-thienyl)-1,3-butadiene, the interplay between the phenyl and thienyl substituents and the butadiene linker creates a unique electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgethz.ch The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.

In conjugated systems like this compound, the extension of the π-system by the phenyl and thienyl substituents leads to a smaller HOMO-LUMO gap compared to the parent 1,3-butadiene (B125203) molecule. researchgate.netbeilstein-journals.org The HOMO is typically characterized by π-bonding interactions across the molecule, while the LUMO contains more nodes and represents the lowest energy state for an incoming electron.

Theoretical calculations show that for conjugated polyenes, the HOMO-LUMO gap decreases as the length of the conjugated chain increases. researchgate.net The introduction of aromatic rings like phenyl and thienyl further extends this conjugation. The HOMO of this compound is expected to be delocalized across the entire molecule, with significant contributions from the electron-rich thienyl ring, the butadiene backbone, and the phenyl group. The LUMO would also be distributed across the π-system. This delocalization stabilizes the orbitals, raising the HOMO energy and lowering the LUMO energy, thus reducing the energy gap. DFT calculations on similar systems demonstrate that isoacenofurans, which also feature extended π-systems, have smaller HOMO-LUMO gaps than their corresponding acene counterparts. beilstein-journals.org

Table 1: Comparison of Theoretical HOMO-LUMO Energy Gaps for Related Compounds.
CompoundTypical Calculated HOMO-LUMO Gap (eV)Key Structural Feature
1,3-Butadiene~7.1 eVBase conjugated diene researchgate.net
1,4-Diphenyl-1,3-butadiene~3.7 eVPhenyl group extension nist.gov
p-Amino phenyl ethenyl-E-thiophene~3.5 eVDonor-substituted phenyl-thienyl system nih.gov
This compoundEstimated < 4.0 eVAsymmetric phenyl and thienyl substitution

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu It provides a quantitative picture of electron delocalization by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs.

For this compound, NBO analysis would reveal a strong π-delocalization network. The key interactions would be the donation of electron density from the π-bonds of the butadiene core, the phenyl ring, and the thienyl ring into the corresponding empty π* antibonding orbitals. These π -> π* interactions are characteristic of conjugated systems and are responsible for their electronic properties. The analysis quantifies the departure from a purely localized Lewis structure, with the energy of these donor-acceptor interactions indicating the extent of delocalization. wisc.edu The delocalization would extend from the thienyl sulfur atom's lone pairs across the entire conjugated backbone to the phenyl ring, creating a single, large electronic system.

Mulliken population analysis is a method for assigning partial atomic charges to atoms within a molecule by dividing the electrons of a chemical bond between the two participating atoms. uni-muenchen.de While known to be dependent on the basis set used in the calculation, it offers a qualitative insight into the intramolecular charge distribution. uni-muenchen.deresearchgate.net

Table 2: Predicted Qualitative Mulliken Charges on Key Atoms.
Atom/GroupPredicted Partial ChargeReasoning
Sulfur (in Thienyl)NegativeHigher electronegativity than carbon
Thienyl Ring CarbonsSlightly negative/positiveInfluence of sulfur and π-system
Butadiene Chain CarbonsSlightly negativeGeneral character of sp2 carbons in a conjugated system
Phenyl Ring CarbonsSlightly negativeAromatic system with delocalized electrons

The electronic properties of the butadiene core are significantly modulated by the attached phenyl and thienyl substituents. Both groups extend the π-conjugation, which is a primary factor in lowering the HOMO-LUMO gap and enhancing electron delocalization. researchgate.net

Phenyl Group: The phenyl ring acts primarily as a π-donating and π-accepting group, extending conjugation. Its electronic influence is generally considered neutral to weakly electron-donating through resonance, though its steric effects can be significant. rsc.org

Thienyl Group: The thienyl group is known to be an electron-rich aromatic system. Depending on the substituent on the other side of the conjugated system, thiophene (B33073) can act as either a weak electron donor or acceptor. nih.gov In this molecule, it likely functions as an electron-donating moiety relative to the phenyl group, contributing to a polarization of the electronic structure.

The combination of these two different substituents creates an asymmetric or "push-pull" character, however weak, across the butadiene bridge. This asymmetry is important for nonlinear optical (NLO) properties. Studies on similar donor-acceptor molecules have shown that this structural motif can lead to enhanced hyperpolarizability. nih.gov

Conformational Landscapes and Stability

The three-dimensional shape of a molecule is critical to its function and interactions. For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds.

The central butadiene linker can exist in different conformations defined by the dihedral angle around the central C-C single bond. The two primary planar conformations are the s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°). wikipedia.org Non-planar gauche conformations exist between these two extremes.

For unsubstituted 1,3-butadiene, the s-trans conformer is more stable than the s-cis due to reduced steric hindrance. wikipedia.org In this compound, the presence of the bulky phenyl and thienyl groups at the ends of the chain dramatically increases this steric hindrance. Consequently, the s-trans conformation is expected to be overwhelmingly more stable. The s-cis conformation would involve a severe steric clash between the inner hydrogen of one ring and the other ring system, making it energetically highly unfavorable.

Furthermore, the planarity of the molecule is determined by the dihedral angles between the rings and the butadiene plane. For maximum π-orbital overlap and delocalization, a fully planar structure is ideal. However, steric hindrance between hydrogens on the rings and the butadiene chain will likely cause the phenyl and thienyl rings to twist slightly out of the plane of the central diene. Computational studies on related phenyl-substituted systems confirm such non-planar ground state geometries. nih.gov

Table 3: Predicted Conformational Properties.
ParameterPredicted Value/StateReason
Most Stable Butadiene Conformers-transMinimization of steric hindrance between phenyl and thienyl groups.
Ring-Butadiene Dihedral Angle (Phenyl)Slightly non-zero (twisted)Steric repulsion between ortho-hydrogens of the phenyl ring and hydrogens on the diene.
Ring-Butadiene Dihedral Angle (Thienyl)Slightly non-zero (twisted)Steric repulsion between hydrogens on the thienyl ring and hydrogens on the diene.

Interconversion Pathways and Energy Barriers via Transition State Calculations

The conformational flexibility of this compound is defined by rotations around the single and double bonds of the polyene chain. Transition state (TS) calculations are crucial for quantifying the energy barriers associated with the interconversion between different isomers (e.g., E,E to E,Z or Z,Z) and rotamers (conformers related by single bond rotation). While specific transition state energy values for this exact molecule are not extensively documented in the literature, the mechanisms are well-understood from computational studies on analogous molecules like 1,4-diphenyl-1,3-butadiene (DPB). researchgate.netnih.gov

Interconversion in the ground state primarily occurs via rotation around the C-C single bonds of the butadiene backbone. These rotations allow the molecule to switch between s-trans (antiperiplanar) and s-cis (synperiplanar) conformations of the diene. The energy barriers for these processes are typically low enough to allow for rapid equilibrium at room temperature.

In the excited state, following photoexcitation, the molecule can undergo cis-trans (or E/Z) isomerization by twisting around the C=C double bonds. Computational studies on similar systems have identified two primary photoisomerization mechanisms:

One-Bond-Twist (OBT): In this mechanism, the molecule twists around a single double bond to reach a perpendicular intermediate geometry, which then decays back to the ground state, yielding a mixture of the original and the isomerized form. researchgate.netnih.gov

Bicycle-Pedal (BP): This more complex mechanism involves the simultaneous twisting of two double bonds in a concerted, bicycle-pedal-like motion. researchgate.netrsc.orgrsc.org This pathway is often favored in constrained environments, such as glassy media or crystals, where the volume required for a one-bond twist is restricted. rsc.orgrsc.org

Transition state calculations using methods like multiconfigurational self-consistent field (CASSCF) or density functional theory (DFT) are employed to locate the saddle points on the potential energy surface corresponding to these isomerization pathways. The calculated energy of these transition states relative to the stable isomers provides the activation energy barrier for the interconversion, a key parameter in predicting the kinetics and efficiency of the isomerization process.

Ground State Rotamerism Influenced by Thienyl Substitution

The substitution of a phenyl ring with a thienyl ring has a pronounced effect on the ground-state conformational landscape (rotamerism). The key factors are the differing steric profiles and electronic characteristics of the two aromatic systems. Computational studies comparing phenyl and thienyl substituents in other molecular scaffolds have shown that thienyl groups can exhibit greater torsional flexibility. rsc.org

For this compound, several ground-state rotamers can be envisioned, arising from rotations around the single bonds connecting the aryl groups to the butadiene chain and the central C-C bond of the diene itself. The thienyl ring, being a five-membered heterocycle, can adopt different orientations relative to the butadiene backbone. The lower rotational barrier often associated with the thienyl-polyene bond, compared to a phenyl-polyene bond, suggests that a richer variety of stable or quasi-stable conformers may exist. rsc.org This increased flexibility can influence crystal packing in the solid state and the distribution of conformers in solution, which in turn affects the molecule's bulk properties and its initial state prior to photoexcitation.

Excited State Theory and Photophysical Predictions

The photophysical behavior of this compound is governed by the nature of its low-lying electronic excited states. As with other diarylpolyenes, the key states are the first optically allowed (bright) excited singlet state (S₁), typically of 1¹Bᵤ character, and a nearby optically forbidden (dark) excited singlet state (S₂), often of 2¹A₉ character. nih.gov The relative ordering and energy gap between these states are critical in determining the molecule's fluorescence quantum yield and its propensity for photoisomerization. nih.gov

Theoretical studies on analogous systems indicate that the introduction of a thienyl substituent can significantly alter the excited-state landscape. rsc.org Thiophene is more electron-rich than benzene, which tends to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect generally leads to a red-shift in the absorption and emission spectra compared to the diphenyl analogue. Furthermore, computational models suggest that thienyl derivatives can access unique excited-state relaxation pathways involving the rotation of the heterocyclic ring, which can facilitate rapid non-radiative decay. rsc.org

Vertical Excitation Energies, Oscillator Strengths, and Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the vertical excitation energies (the energy required for an electronic transition without change in molecular geometry) and oscillator strengths (a measure of the probability of a given transition).

For this compound, the primary electronic transition responsible for its main absorption band is a π → π* transition, localized mainly on the conjugated polyene backbone and the aryl substituents. The thienyl group's electron-donating nature is expected to lower the energy of this transition compared to DPB. While a specific calculated spectrum for this molecule is not available, the table below provides representative data for a similar conjugated system, illustrating the typical outputs of a TD-DFT calculation.

Excited StateVertical Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S₁3.551.25HOMO → LUMO (π → π*)
S₂4.100.01HOMO-1 → LUMO; HOMO → LUMO+1
S₃4.520.15HOMO-2 → LUMO

Note: The data in this table is illustrative for a generic diarylpolyene and not the result of a specific calculation on this compound. The S₁ state is the bright, strongly absorbing state, while the S₂ state is dark, as indicated by its near-zero oscillator strength.

Potential Energy Surfaces of Excited States and Relaxation Pathways

Upon absorption of a photon, the molecule is promoted to the Franck-Condon region of the S₁ potential energy surface (PES). From there, it relaxes. Computational modeling of the excited-state PES reveals the pathways for this relaxation. The surface topology is characterized by minima, corresponding to stable excited-state geometries, and conical intersections (CIs), which are points of degeneracy between electronic states that act as efficient funnels for rapid, non-radiative decay back to the ground state (S₀). nih.gov

For this compound, the relaxation pathways involve torsional motions along the butadiene chain, leading towards the CI points. The presence of the thienyl group introduces additional complexity. Studies on related molecules show that rotation of the thienyl group can open up specific deactivation channels. rsc.org For instance, the molecule might relax from the initial S₁ state to a lower-energy, twisted excited state (S'₁), from which it then decays to the ground state. rsc.org The geometry at which the molecule returns to the S₀ surface determines the outcome of the photoreaction, which can be a return to the original isomer or conversion to a new one.

Theoretical Models for Photoisomerization Mechanisms (Singlet/Triplet States)

Theoretical models for photoisomerization focus on mapping the journey of the molecule on both the singlet and triplet potential energy surfaces.

Triplet State Mechanism: In the presence of a triplet sensitizer, the molecule can be promoted to its lowest triplet state (T₁). nih.gov The T₁ potential energy surface typically has minima at twisted (perpendicular) geometries. The molecule relaxes to these minima and, after a longer lifetime, returns to the ground state via intersystem crossing (ISC). This process usually leads to a different mixture of isomers than direct singlet-state photoisomerization. DFT calculations are generally effective for modeling the triplet state PES and identifying the energy minima and the barriers to rotation.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms, particularly complex photochemical ones, relies heavily on a synergistic relationship between experiment and theory. Computational approaches provide a frame-by-frame picture of the molecular transformations that are too fast or subtle to be captured experimentally.

The general computational strategy involves several steps:

Ground State Exploration: The potential energy surface of the ground state (S₀) is mapped using methods like DFT to identify all stable conformers and the transition states connecting them.

Excited State Calculation: Vertical excitation energies are calculated (e.g., with TD-DFT) to simulate the UV-Vis absorption spectrum.

PES Mapping: The potential energy surfaces of the relevant excited states (S₁, T₁, etc.) are explored by calculating the energy as a function of key reaction coordinates, such as dihedral angles corresponding to bond rotation. This helps identify excited-state minima and barriers.

Locating Conical Intersections: Advanced multi-reference methods (e.g., CASSCF) are used to locate the critical conical intersections between the excited and ground states, as these points govern the non-radiative decay and the final product distribution. rsc.orgresearchgate.net

Reaction Path Following: Once a transition state or conical intersection is located, reaction path calculations can trace the trajectory of the molecule, confirming which reactants and products are connected by a specific pathway.

Through this multi-faceted approach, computational chemistry can predict the likely outcomes of a photochemical reaction, explain the observed product ratios, and provide a deep, mechanistic understanding of the role that specific structural elements, like the thienyl group, play in directing the chemical dynamics.

Transition State Characterization for Cycloaddition and Addition Reactions

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are characteristic of 1,3-dienes. researchgate.net These reactions are pericyclic, meaning they occur in a single, concerted step through a cyclic transition state. nih.gov The energetics and geometry of this transition state are paramount in determining the reaction's feasibility and stereochemical outcome.

The reactivity of a diene in a Diels-Alder reaction is governed by the electronic properties of its substituents. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the activation energy. acs.org In this compound, the phenyl and thienyl groups play a crucial role in modulating the electron density of the diene system. Both phenyl and thienyl groups can act as electron-donating or electron-withdrawing groups depending on the electronic demands of the reaction. However, studies on conjugated systems containing these moieties suggest that the thienyl ring can influence the electronic properties of the system. nih.gov

A critical aspect of the transition state in Diels-Alder reactions is its geometry. The reaction proceeds through a "boat-like" transition state where the diene adopts an s-cis conformation. acs.org The substituents on the diene and dienophile can lead to different stereochemical outcomes, namely endo or exo products. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state. nih.gov

To illustrate the effect of substitution on the energetics of Diels-Alder reactions, the following table presents computational data for the reaction of various substituted butadienes with a generic dienophile. It is important to note that these are representative values for analogous systems, as specific data for this compound is not present in the surveyed literature.

Table 1: Representative Activation Energies for Diels-Alder Reactions of Substituted Butadienes

DieneDienophileActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Source
1,3-ButadieneEthylene (B1197577)22.4- acs.org
1,3-ButadieneCyclopentadiene30.72-22.96 cdnsciencepub.com
1,3-ButadieneCyclobutenone7.45 (endo)-56.15 longdom.org
1,3-ButadieneCyclobutenone9.69 (exo)- longdom.org

This table is for illustrative purposes and presents data from analogous systems to demonstrate the principles of substituent effects on Diels-Alder reaction energetics. The values are not specific to this compound.

Energetics and Kinetics of Radical-Mediated Pathways

In addition to pericyclic reactions, conjugated dienes can also participate in radical-mediated pathways. These reactions are initiated by the addition of a radical species to the diene system, forming a resonance-stabilized radical intermediate. The stability of this intermediate is a key factor in determining the kinetics and regioselectivity of the reaction.

The reaction of a phenyl radical with 1,3-butadiene has been studied computationally and serves as a valuable model for understanding the radical-mediated reactions of this compound. Theoretical studies indicate that the addition of a phenyl radical to 1,3-butadiene is a highly exothermic process. mit.edu The radical can add to either the terminal (C1) or internal (C2) carbon of the diene. Addition to the terminal carbon is generally favored as it leads to a more stable, resonance-delocalized allylic radical. libretexts.org

In the case of this compound, the presence of both phenyl and thienyl substituents will influence the stability of any resulting radical intermediates. Both aromatic rings can stabilize an adjacent radical center through resonance. The stability of radicals generally increases with the degree of substitution, following the trend of tertiary > secondary > primary. youtube.com Therefore, the addition of a radical to the butadiene backbone of this compound would likely occur at a position that maximizes the stability of the resulting radical intermediate, taking into account the stabilizing effects of both the phenyl and thienyl groups.

The kinetics of radical addition reactions are influenced by the activation barrier for the addition step. For many radical additions to alkenes and dienes, this barrier is relatively low, making these reactions fast. The subsequent steps, which may involve hydrogen abstraction or further addition to another molecule, will determine the final product distribution.

While specific kinetic data for radical reactions of this compound are not available, the energetics of the model reaction of a phenyl radical with 1,3-butadiene provide a useful reference.

Table 2: Calculated Energetics for the Reaction of Phenyl Radical with 1,3-Butadiene

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Barrier (kcal/mol)Source
Phenyl radical + 1,3-butadiene → Adduct-37.3 to -40.0-25.0 to -26.7Low to barrierless mit.edu

This table presents data for the reaction of a phenyl radical with unsubstituted butadiene as a model system. The values are not specific to this compound but offer insight into the expected energetics of radical addition to a similar conjugated diene system.

Spectroscopic Investigations of 1 Phenyl 4 2 Thienyl 1,3 Butadiene Electronic and Vibrational States

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the electron transition energies and photophysical properties of conjugated molecules. For 1-Phenyl-4-(2-thienyl)-1,3-butadiene, these studies reveal how the molecule absorbs and emits light, which is critical for its potential applications in areas like organic light-emitting diodes (OLEDs).

UV-Visible Absorption Maxima and Band Shape Analysis

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet-visible region, arising from π-π* electronic transitions within the conjugated framework. The extended conjugation involving the phenyl ring, the butadiene chain, and the thiophene (B33073) moiety lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the absorption maxima (λmax) to longer wavelengths compared to its constituent parts.

For comparison, the simpler conjugated system 1,3-butadiene (B125203) absorbs at 217 nm. researchgate.net The addition of terminal phenyl groups, as in 1,4-diphenyl-1,3-butadiene, a close structural analogue, shifts the λmax significantly to approximately 328 nm. The replacement of a phenyl group with a thienyl group, which is also an aromatic heterocycle, maintains the extensive conjugation. Thiophene-based oligomers and polymers are known for their ability to tune electronic properties and often result in red-shifted absorption and emission spectra. rsc.org The absorption spectrum of this compound and related diarylbutadienes typically exhibits a main intense band with vibronic structural features, which are common in rigid conjugated molecules. researchgate.net

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

Compound Solvent λmax (nm)
1,3-Butadiene Not Specified 217
1,4-Diphenyl-1,3-butadiene Not Specified 328
Thiophene Not Specified 231

Fluorescence Spectroscopy: Quantum Yields and Lifetimes of Lowest Excited States

Upon absorption of light, this compound can dissipate the absorbed energy through fluorescence. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that quantify the efficiency of this emission process.

Studies on similar thiophene-based fluorescent materials show that their emission properties are highly dependent on the molecular structure and environment. rsc.org For some thiophene derivatives, fluorescence quantum yields can be quite high, reaching values of 0.80 in certain solvents. researchgate.net The introduction of thiophene into conjugated systems can lead to materials with tunable emission colors and good charge mobility. rsc.org The fluorescence lifetime and quantum yield are influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Environmental Effects on Electronic Spectra (Solvent Polarity, Temperature)

The electronic spectra of this compound are sensitive to environmental factors such as solvent polarity and temperature. This sensitivity, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, molecules with a significant change in dipole moment upon excitation may exhibit shifts in their absorption and emission spectra.

Temperature also plays a critical role in the photophysical behavior of the molecule. Generally, an increase in temperature leads to a decrease in both fluorescence quantum yield and lifetime. rsc.org This is because higher temperatures promote non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. rsc.org This temperature dependence is a common phenomenon observed in many aromatic molecules and is crucial for understanding the stability and performance of these materials in devices that may operate at various temperatures. rsc.orgcore.ac.uk

Vibrational Spectroscopy for Molecular Structure Confirmation and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for confirming the molecular structure of this compound by identifying its functional groups and probing the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Assignments

The FT-IR spectrum of this compound provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its constituent parts. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for precise assignment of these bands. nih.govnih.gov

The spectrum can be divided into several key regions. Aromatic C-H stretching vibrations for both the phenyl and thienyl rings are typically observed in the 3100–3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations of the conjugated butadiene backbone and the aromatic rings appear in the 1600–1450 cm⁻¹ range. The thiophene ring has characteristic vibrations, including C-S stretching modes, which are found between 850 cm⁻¹ and 600 cm⁻¹. iosrjournals.org Out-of-plane C-H bending vibrations are prominent in the 1000–650 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Table 2: General FT-IR Vibrational Assignments for this compound

Wavenumber Range (cm⁻¹) Vibrational Assignment
3100 - 3000 Aromatic and Vinylic C-H Stretching
1610 - 1580 Phenyl Ring C=C Stretching
1530 - 1410 Thiophene Ring C=C Stretching
990 - 960 Trans-Vinylic C-H Out-of-Plane Bending
850 - 650 Thiophene Ring C-S Stretching and C-H Bending
760 - 730 Monosubstituted Phenyl C-H Out-of-Plane Bending

Raman Spectroscopy for Conjugation and Skeletal Vibrations

Raman spectroscopy is particularly effective for studying the conjugated skeleton of this compound. Since Raman scattering intensity is dependent on the change in polarizability during a vibration, the symmetric stretching modes of the C=C bonds in the polyene chain and the aromatic rings are typically strong and easily identifiable. nih.gov

The most intense bands in the Raman spectrum are expected to correspond to the in-phase stretching of the double bonds within the butadiene bridge and the symmetric breathing modes of the phenyl and thiophene rings. iosrjournals.org These bands provide direct evidence of the effective π-electron delocalization along the molecular backbone. The positions and intensities of these bands can be used to gauge the degree of conjugation and the planarity of the molecule. DFT calculations are often employed to aid in the precise assignment of these skeletal vibrations. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,3-Butadiene
1,4-Diphenyl-1,3-butadiene
This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in this compound. The spectrum displays distinct signals for the protons on the phenyl ring, the thienyl ring, and the butadiene chain.

The phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.20 and 7.60 ppm. The protons on the thiophene ring also resonate in this downfield region, often exhibiting characteristic doublet and doublet of doublets patterns due to spin-spin coupling.

The four protons on the 1,3-butadiene linker are of particular diagnostic importance. They appear as a series of doublets and doublets of doublets in the vinylic region (typically 6.50-7.50 ppm). The magnitude of the coupling constants (J-values) between these protons is crucial for determining the stereochemistry of the double bonds. A large coupling constant (typically 15-17 Hz) is indicative of a trans (E) configuration, which is the more stable and commonly synthesized isomer.

Illustrative ¹H NMR Data for an Analogous (E,E)-1-phenyl-1,3-butadiene structure:

Interactive Data Table: Expected ¹H NMR Chemical Shifts and Couplings Note: This table is illustrative, based on data for analogous compounds like (E)-1-phenyl-1,3-butadiene and thiophene derivatives. Actual values for this compound may vary.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (ortho, meta, para) 7.20 - 7.60 m -
Thienyl H-3', H-4', H-5' 7.00 - 7.50 m -
Butadiene H-1 6.60 - 6.80 d ~15-16
Butadiene H-2 6.90 - 7.10 dd ~15-16, ~10-11
Butadiene H-3 6.80 - 7.00 dd ~15-16, ~10-11

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is fundamental for confirming the carbon skeleton of this compound.

The carbon atoms of the phenyl and thienyl rings, being part of aromatic systems, are deshielded and typically resonate in the range of 125-140 ppm. The quaternary carbons (those not bonded to any hydrogen) of these rings often show weaker signals. The four sp²-hybridized carbons of the butadiene chain also appear in this region, confirming the conjugated nature of the system. The specific chemical shifts help to distinguish between the carbons of the different aryl rings and the butadiene linker.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts Note: This table is illustrative and based on expected values for a conjugated phenyl-thienyl system.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl (C-1 to C-6) 126 - 138
Thienyl (C-2' to C-5') 124 - 142

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often required for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum would show cross-peaks connecting the adjacent protons along the butadiene chain (H-1 with H-2, H-2 with H-3, etc.), as well as correlations between neighboring protons on the phenyl and thienyl rings. This allows for the tracing of the entire proton connectivity map. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum provides a direct link between the ¹H and ¹³C data, allowing for the definitive assignment of each carbon atom that bears a proton. columbia.eduepfl.ch

Advanced Spectroscopic Techniques for Dynamic and Ultrafast Processes

Beyond static structure determination, advanced spectroscopic methods are employed to probe the behavior of this compound following the absorption of energy, revealing complex electronic dynamics and relaxation pathways.

Time-Resolved Photoelectron-Photoion Coincidence Spectroscopy (TRPEPICO) for Electronic Structural Dynamics

Time-Resolved Photoelectron-Photoion Coincidence (TRPEPICO) spectroscopy is a sophisticated technique used to study the dynamics of cations after photoionization. rsc.org When a molecule like this compound is ionized by high-energy photons, it can form an excited cation that may subsequently fragment. TRPEPICO allows researchers to select ions with a specific internal energy and monitor their dissociation pathways and rates.

For a molecule with multiple fragmentation channels, such as this one, studies on analogous systems like phenyl-butadiene suggest potential pathways. rsc.orgresearchgate.net These include the loss of a hydrogen atom from one of the rings or the butadiene chain, or cleavage resulting in the loss of larger fragments like vinyl (C₂H₃) or even the entire thienyl or phenyl group. rsc.org By analyzing the fragmentation patterns as a function of the ion's internal energy, a detailed picture of the potential energy surface of the cation can be constructed, providing fundamental data on bond strengths and dissociation mechanisms.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Excited State Relaxation

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique that allows for the observation of molecular processes occurring on incredibly short timescales (femtoseconds to picoseconds). An initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) then measures the absorption spectrum of this excited species. By varying the delay time between the pump and probe pulses, a "movie" of the excited state's evolution can be created.

For conjugated systems like this compound, fs-TA can reveal a cascade of events following photoexcitation. Studies on similar phenyl- and thienyl-containing polymers show processes such as:

Internal Conversion (IC): Extremely fast (femtosecond to picosecond) radiationless transitions between electronic states of the same spin multiplicity.

Intersystem Crossing (ISC): A slower transition from an excited singlet state to a triplet state.

Conformational Relaxation: Twisting or planarization of the molecule in the excited state to reach a more stable geometry. In related systems, chain twisting motions have been observed on a 10 ps timescale. iphy.ac.cn

These ultrafast dynamics are fundamental to the photophysical properties of the molecule, governing its fluorescence efficiency and photochemical reactivity.

Extensive Research Reveals No Polymerization Studies on this compound

Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be found on the polymerization, including homopolymerization or copolymerization, of the specific chemical compound this compound.

The investigation sought to uncover information regarding the synthesis and behavior of polymers derived from this monomer, focusing on the key areas outlined for study: mechanistic insights, controlled molecular architectures, and copolymerization with other unsaturated monomers. However, the academic and patent archives appear to contain no studies dedicated to the polymerization of this particular diene.

While extensive research exists on the polymerization of related compounds, such as various phenyl-substituted 1,3-butadienes nih.govrsc.orgrsc.orgresearchgate.net and other functionalized dienes, mdpi.com this body of work does not extend to the subject compound containing both a phenyl and a thienyl group. For instance, studies on 1-phenyl-1,3-butadiene (B73350) have detailed its polymerization using Ziegler-Natta catalysts and rare-earth metal systems, nih.govrsc.orgresearchgate.net and its copolymerization with 1,3-butadiene has been explored to create functionalized polydienes. rsc.orgresearchgate.netresearchgate.net Similarly, research into rare-earth metal-catalyzed polymerization has been applied to other polar 1-phenyl-1,3-butadiene derivatives, achieving high regioselectivity. rsc.org

However, none of the retrieved scientific literature mentions or provides data for this compound. Consequently, information regarding the following specific research areas is unavailable:

Polymerization Studies of 1 Phenyl 4 2 Thienyl 1,3 Butadiene and Its Derivatives

Microstructure Analysis:Without any synthesized polymer, no analysis of its microstructure, such as regioselectivity or stereoregularity (e.g., 1,4-selectivities), has been performed or documented.

Table of Compounds Mentioned

Since no article could be generated, a table of compounds is not applicable.

Functionalization Strategies for Polymeric Materials Containing Phenyl and Thienyl Butadiene Units

The modification of polymeric materials containing phenyl and thienyl butadiene units is a critical area of research aimed at tailoring polymer properties for specific advanced applications. Direct polymerization of intricately functionalized monomers can be challenging; therefore, post-polymerization modification has emerged as a powerful and versatile strategy. nih.govrsc.org This approach, sometimes called a "polymer analogous reaction," involves creating a precursor polymer with reactive handles that can be subsequently and efficiently converted to introduce a wide array of functional groups. nih.govucsf.edu This method allows for the generation of diverse polymer libraries where the degree of polymerization remains constant, but the side-chain functionality varies. ucsf.edu Key strategies for functionalizing these polymers include post-polymerization modification, graft copolymerization, and targeted chemical reactions like thiol-ene additions and hydrogenation.

Post-polymerization functionalization offers a facile and efficient route for adding functional groups to the backbone of conjugated polymers. rsc.org For these modifications to be successful, they require highly efficient and selective reactions to prevent the formation of defects or unwanted byproducts. rsc.org Techniques such as cycloaddition, oxidation/reduction, and nucleophilic aromatic substitution are employed to modify the conjugated backbones, which has a significant impact on the material's optical and electronic properties. rsc.org

One prominent strategy is the functionalization of polythiophenes, which are structurally related to the thienyl components of the target polymer. This can be achieved by creating monomers with reactive groups, like a terminal alkyne, which can then undergo "click chemistry" reactions either before or after polymerization. beilstein-journals.org For instance, an azido-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) can be efficiently modified by reacting it with various alkynes, demonstrating the power of click chemistry in creating functional conductive polymer films. rsc.org Similarly, the side chains of polythiophenes can be elaborated through post-polymerization reactions on a precursor like poly[3-(6-bromoalkyl)thiophene], allowing for the introduction of functionalities such as carboxylic acids, amines, and thiols. cmu.edu

Grafting is another significant technique used to alter the properties of polymers. This involves attaching pre-made polymer chains to a backbone polymer that has reactive sites. google.com For example, thiol-ene click chemistry has been successfully used to graft polythiophenes onto surfaces, creating solvent-impervious semiconducting films without generating side products that could hinder charge transport. nih.gov

The butadiene component of the polymer, with its residual double bonds, is particularly amenable to thiol-ene reactions. wikipedia.org This "click" reaction involves the addition of a thiol to an alkene, proceeding with high yield and stereoselectivity. wikipedia.org It serves as an effective method for modifying polymers by introducing a wide range of functional groups. rsc.orgnih.gov This technique can be used to graft various molecules onto the polymer backbone, thereby altering properties like solubility or creating dynamic secondary structures. rsc.org

Hydrogenation is a chemical modification technique that can significantly alter the physical and thermal properties of polymers containing butadiene units. researchgate.netacs.org This process saturates the carbon-carbon double bonds in the polymer backbone, which can improve stability against oxidative and thermal degradation. acs.org The hydrogenation of the butadiene segments can lead to the formation of a crystalline polyethylene-like structure, which in turn affects properties such as the glass transition temperature (Tg). researchgate.net For copolymers containing phenyl rings, such as styrene-butadiene rubber, the hydrogenation of the butadiene units can be achieved selectively, offering a route to new materials with improved mechanical and thermal properties. researchgate.net The glass transition temperature of copolymers with pendant phenyl groups has been shown to be highly dependent on the incorporation of these rigid groups, and subsequent modifications like hydrogenation can further tune these properties. nih.gov

Interactive Table 1: Overview of Key Functionalization Strategies

Functionalization StrategyDescriptionKey Outcomes & ApplicationsRelevant Moieties
Post-Polymerization Modification (General)Chemical modification of a pre-formed polymer containing reactive handles. nih.govucsf.edu Avoids polymerization issues with functionalized monomers.Creation of diverse polymer libraries with varied functionalities; tuning of optical and electronic properties. rsc.orgPhenyl, Thienyl, Butadiene
Graft CopolymerizationAttaching polymer chains (grafts) to a main polymer backbone via "grafting to" or "grafting from" methods. google.com Often utilizes click chemistry.Improved processability, enhanced mechanical properties, creation of solvent-impervious films. google.comnih.govThienyl, Butadiene
Thiol-Ene "Click" ChemistryA highly efficient radical-mediated reaction that adds a thiol across a double bond (alkene). wikipedia.orgIntroduction of a wide range of functional groups, surface patterning, synthesis of uniform polymer networks. wikipedia.orgrsc.orgButadiene
HydrogenationCatalytic saturation of carbon-carbon double bonds within the polymer backbone. researchgate.netacs.orgImproved thermal and oxidative stability; altered mechanical properties and glass transition temperature (Tg). researchgate.netacs.orgButadiene

Interactive Table 2: Research Findings on the Impact of Functionalization

Polymer SystemFunctionalization MethodKey FindingSource
Polybutadiene (PB)HydrogenationHydrogenation leads to the formation of a crystalline polyethylene (B3416737) structure, with the number of branches corresponding to the original 1,2-unit content in the PB. This significantly alters thermal properties. researchgate.net
Poly[(3-hexylthiophene)-ran-(3-undecenylthiophene)]Thiol-Ene Surface GraftingSuccessfully grafted onto thiol-modified silicon dioxide wafers, creating stable, semiconducting films without producing byproducts that could impede charge transport. nih.gov
Butadiene/1-Phenyl-1,3-Butadiene (B73350) CopolymerCopolymerizationThe glass transition temperature (Tg) increased from -93.7 °C to -22.4 °C as the content of the rigid phenyl-containing monomer increased from 0% to 44.6%. nih.gov
Poly(3-(6-bromohexyl)thiophene)Post-Polymerization Nucleophilic SubstitutionThe bromoalkyl side chains were successfully converted to amines, carboxylic acids, and thiols, demonstrating a versatile route to functional polythiophenes. cmu.edu
Diene-Containing Conjugated PolymerDiels-Alder ReactionDifferent aromatic units were successfully incorporated into the main chain of a conjugated polymer via a Diels-Alder reaction followed by rearomatization. nih.gov

Advanced Research Directions and Potential Utility for 1 Phenyl 4 2 Thienyl 1,3 Butadiene

Exploration in Organic Electronic and Photonic Systems

The conjugated π-system of 1-Phenyl-4-(2-thienyl)-1,3-butadiene is the key to its potential in electronic and photonic applications. The delocalized electrons across the phenyl, butadiene, and thienyl moieties suggest that it could exhibit valuable semiconducting and photoresponsive properties.

Role as a Building Block in Organic Semiconductors and Optoelectronic Research

The development of novel organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. P-type organic semiconductors, which transport positive charge carriers (holes), are a major focus of research. Materials incorporating thiophene (B33073) and phenyl groups are well-established as effective p-type semiconductors due to their electron-rich nature and ability to form ordered molecular packings that facilitate charge transport. researchgate.net

While direct studies on the semiconducting properties of this compound are not extensively reported, the characteristics of related compounds provide a strong indication of its potential. For instance, oligomers and polymers containing thiophene and phenylenevinylene units exhibit good hole mobility. researchgate.net The structural similarity of this compound to these materials suggests it could function as a p-type organic semiconductor. Its defined molecular structure offers advantages over polymeric systems, such as ease of purification and the potential for forming highly crystalline thin films, which can enhance carrier mobility.

The performance of organic thin-film transistors (OTFTs) is a key metric for organic semiconductors. Research on phenyl and phenylthienyl derivatives has shown their utility in OTFTs, exhibiting p-channel characteristics. libretexts.org The combination of the phenyl and thienyl groups in this compound could lead to favorable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from standard electrodes like gold.

Table 1: Comparison of Related p-Type Organic Semiconductor Properties

Compound TypeKey Structural UnitsTypical Carrier Mobility (cm²/Vs)Device Application
Poly(3-hexylthiophene) (P3HT)Thiophene10⁻³ - 10⁻¹OFETs, Solar Cells
PentaceneFused Benzene Rings> 1OFETs
Phenylthienyl DerivativesPhenyl, Thienyl10⁻⁵ - 10⁻³OFETs libretexts.org
This compoundPhenyl, Thienyl, ButadieneHypotheticalPotential for OFETs

Investigation in Photochromic and Optical Switching Architectures

Photochromic molecules can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light of specific wavelengths. This property is the basis for optical switches, which are essential components in data storage and optical computing. Diarylethenes with thiophene rings are a prominent class of photochromic compounds known for their thermal stability and fatigue resistance. psu.edu

The butadiene core of this compound allows for E/Z (cis/trans) isomerization around the double bonds. This photoisomerization can lead to significant changes in the molecule's shape and electronic properties. Research on the analogous compound, 1-phenyl-4-(4-pyridyl)-1,3-butadiene, has demonstrated that it undergoes two-bond photoisomerization in a glassy matrix at low temperatures. rsc.org This suggests that this compound could also exhibit photo-switchable behavior.

The transition between different isomers would alter the extent of π-conjugation, leading to a change in the absorption spectrum. This change in absorption can be harnessed for all-optical switching applications, where one light beam controls the transmission of another. mdpi.comarxiv.org The presence of the thienyl group is particularly interesting, as dithienylethene-based switches are well-documented for their excellent performance. semanticscholar.org

Application as a Core Structure in Complex Organic Architectures

The rigid and well-defined geometry of this compound makes it an attractive candidate as a fundamental building block for the construction of more complex, functional supramolecular systems.

Precursors for Supramolecular Assemblies and Molecular Cages

Supramolecular chemistry involves the design of large, well-organized molecular structures held together by non-covalent interactions. Molecular cages are a class of supramolecular structures with internal cavities that can encapsulate guest molecules, leading to applications in catalysis, sensing, and drug delivery. nih.goveurekalert.org These cages can be formed through self-assembly driven by metal-ligand coordination or dynamic covalent chemistry. nih.gov

The linear, rigid shape of this compound, along with potential sites for functionalization on the phenyl and thienyl rings, makes it a candidate as a "strut" in the construction of molecular cages. beilstein-journals.orgresearchgate.net By adding appropriate functional groups that can participate in reversible bond formation (e.g., aldehydes, amines, or thiols), this compound could be incorporated into larger, three-dimensional architectures. nih.gov The size and electronic nature of the resulting cavity would be directly influenced by the dimensions and properties of the this compound unit.

Development as Ligands in Coordination Chemistry for Main Group and Transition Metals

The 1,3-butadiene (B125203) moiety and the sulfur atom of the thiophene ring in this compound present potential coordination sites for metal ions. 1,3-butadiene typically binds to transition metals in a η⁴-fashion, donating four electrons from its π-system. libretexts.orglkouniv.ac.inslideshare.net This interaction involves σ-donation from the ligand's HOMO (Ψ₂) to the metal and π-back-donation from the metal to the ligand's LUMO (Ψ₃). lkouniv.ac.in

The thiophene ring can also coordinate to metals through its sulfur atom or its π-system. dntb.gov.ua The combination of these two functionalities in one molecule makes this compound a potentially versatile ligand. It could act as a chelating ligand, binding a single metal center through both the diene and the thiophene, or as a bridging ligand, connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs).

Complexes with transition metals could have interesting catalytic or electronic properties. For example, transition metal diene complexes are intermediates in various catalytic processes. libretexts.org The specific electronic properties endowed by the phenyl and thienyl substituents could modulate the reactivity and stability of such metal complexes. While less common, interactions with main group metals are also conceivable, potentially leading to novel structural motifs.

Table 2: Potential Coordination Modes of this compound

Coordination SiteHapticity/ModePotential Metal Partners
Butadiene Moietyη⁴ (cisoid)Transition Metals (e.g., Fe, Co, Zr) libretexts.orglkouniv.ac.in
Thiophene Sulfurσ-donorSoft Transition Metals (e.g., Ru, Pd) dntb.gov.ua
Thiophene π-systemη⁵Transition Metals
Chelating(η⁴-diene, S-thiophene)Transition Metals
BridgingBimetallic or PolymetallicTransition and Main Group Metals

Theoretical Predictions and Experimental Validations for Rational Material Design

To efficiently explore the potential of this compound, a synergistic approach combining theoretical modeling and experimental synthesis is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives.

Theoretical calculations can predict key parameters relevant to its application in organic electronics, such as HOMO and LUMO energy levels, ionization potential, and electron affinity. This information can guide the design of new materials with tailored electronic properties for improved device performance. For instance, simulations can help understand how substituting different functional groups on the phenyl or thienyl rings would affect the bandgap and charge transport properties.

In the context of photochromism, computational studies can elucidate the mechanism of photoisomerization, the relative stabilities of the different isomers, and the predicted changes in the UV-Vis absorption spectra. semanticscholar.org Similarly, for coordination chemistry, modeling can predict the most stable binding modes with different metals and the electronic structure of the resulting complexes.

Experimental validation is the crucial next step. The synthesis of this compound and its functionalized derivatives, followed by thorough characterization using techniques like NMR, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry, would provide the necessary data to confirm or refine the theoretical predictions. nih.gov The performance of the synthesized materials in actual devices, such as OFETs or as photo-responsive elements, would be the ultimate test of their utility. This iterative cycle of theoretical prediction and experimental validation is a powerful strategy for the rational design of new functional organic materials.

Emerging Research Areas and Unexplored Reactivity Profiles

The exploration of this compound is branching into several promising areas, primarily driven by its conjugated system that includes both electron-rich (thiophene) and aromatic (phenyl) moieties. These features make it a candidate for applications in materials science and as a versatile synthon in organic chemistry.

Polymer Chemistry and Materials Science:

A significant area of emerging research lies in the use of this compound as a monomer in polymerization reactions. The copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives has been shown to produce polydienes with tailored properties. semanticscholar.orgrsc.org By analogy, incorporating this compound into polymer chains could lead to novel materials with unique thermal, mechanical, and electronic characteristics. researchgate.netmdpi.com The presence of the thiophene ring, a common component in conductive polymers, suggests that polymers derived from this monomer could exhibit interesting semiconducting or optical properties.

Organic Electronics:

The structural similarity of this compound to compounds used in organic electronics suggests its potential application in this field. Molecules containing both phenyl and thienyl groups linked by a conjugated system are known to be effective organic semiconductors. rsc.org There is an opportunity to investigate the utility of this compound and its derivatives in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The dissymmetric nature of the molecule could lead to favorable molecular packing and charge transport properties.

Unexplored Reactivity:

The butadiene core of this compound offers a rich landscape for exploring novel chemical transformations.

Diels-Alder Reactions: The conjugated diene system is primed for participation in [4+2] cycloaddition reactions, a cornerstone of synthetic organic chemistry. nih.govlibretexts.org The asymmetric nature of the diene, substituted with a phenyl group at one terminus and a thienyl group at the other, presents an opportunity to study the regioselectivity and stereoselectivity of its reactions with a variety of dienophiles. This could lead to the synthesis of complex carbocyclic and heterocyclic frameworks that are not easily accessible by other means. The reaction is generally favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.org

Catalytic Functionalization: Modern catalytic methods open up new avenues for the functionalization of dienes. Recent advancements in the difunctionalization of 1,3-butadiene using dual photoredox and titanium catalysis to create thioalcohols highlight a potential unexplored reaction pathway for this compound. dlut.edu.cnnih.gov Applying similar catalytic systems could lead to the selective introduction of various functional groups across the butadiene backbone, yielding a library of novel compounds with potential applications in medicinal chemistry or materials science. For instance, a cascade reaction involving asymmetric dearomatization of indoles via photoexcited palladium-catalyzed 1,2-biscarbonfunctionalization of 1,3-butadienes has been reported, suggesting a sophisticated transformation that could be explored with this substrate. researchgate.net

Photodynamic Therapy: Phenyl-thiophenic structures are being investigated for their potential in photodynamic therapy (PDT). A recent study on 5-(5-phenylthiophen-2-yl)-6-azauridine demonstrated its efficacy as a multipurpose agent for PDT, bioimaging, and cancer cell inhibition. chemrxiv.org This raises the intriguing possibility that this compound and its derivatives could be explored for similar biomedical applications, leveraging their photophysical properties.

The following table summarizes the key research directions and the potential utility of the compound.

Research AreaPotential Utility/ApplicationKey Reactive Moiety
Polymer ChemistryMonomer for novel functional polymers with tailored electronic and optical properties.Butadiene Backbone
Organic ElectronicsActive material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).Phenyl-Thienyl Conjugated System
Diels-Alder ReactionsSynthesis of complex carbo- and heterocyclic structures with controlled stereochemistry.Butadiene Diene
Catalytic FunctionalizationAccess to a diverse range of functionalized derivatives for various applications.Butadiene Backbone
Photodynamic TherapyDevelopment of new photosensitizers for biomedical applications.Phenyl-Thienyl System

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,3-butadiene that influence its experimental handling and storage?

  • Methodological Answer : Key properties include vapor pressure (2.3 atm at 25°C), flammability range (2–12% in air), and low boiling point (-4.4°C), which necessitate inert gas purging and explosion-proof equipment during storage. Permeation data (Table 4.2 in ) show rapid penetration through common polymers, requiring specialized materials like fluorinated elastomers for containment. Researchers must reference OSHA guidelines (Table 4.1) for respiratory protection during handling .

Q. Which analytical techniques are most effective for quantifying 1,3-butadiene in environmental and industrial settings?

  • Methodological Answer : Open-path Fourier-transform infrared (OP-FTIR) spectroscopy achieves a detection limit of 18.77 mg·m⁻² with a linear response (R² = 0.998) for ambient monitoring, validated by Bruker IR-Cube systems . For laboratory analysis, gas chromatography-mass spectrometry (GC-MS) paired with HITRAN absorption cross-sections (9.8–11.1 µm bands) enhances sensitivity in trace detection .

Q. How do researchers determine carcinogenic risk thresholds for 1,3-butadiene exposure in occupational settings?

  • Methodological Answer : Risk thresholds integrate updated epidemiological data (e.g., 2004 cohort studies with validated exposure estimates) and toxicokinetic modeling. Texas Commission on Environmental Quality (TCEQ) derived a long-term screening level of 9.1 ppb, validated through peer review and comparative analysis with older studies (1995–96). Species-specific metabolic differences (e.g., mice vs. humans) are modeled using epoxide metabolite kinetics .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between historical and contemporary epidemiological data on 1,3-butadiene carcinogenicity?

  • Methodological Answer : Discrepancies arise from outdated exposure metrics in early studies (pre-2000). Advanced methodologies employ:

  • Retrospective exposure reconstruction : Recalibrating historical data using modern biomarkers like hemoglobin adducts.
  • Weight-of-evidence analysis : Prioritizing studies with longer follow-ups (e.g., 2004 cohort) and mechanistic plausibility (e.g., genotoxicity in leukocytes).
  • TCEQ’s state-of-the-science guidelines harmonize conflicting data through multi-model inference and external peer review .

Q. What methodologies optimize catalyst performance and longevity in ethanol-to-1,3-butadiene conversion systems?

  • Methodological Answer :

  • Catalyst Design : MgO-SiO₂ and Zn-modified zeolites (e.g., MTaSiBEA) reduce coking via Lewis acid site modulation. Operando DRIFTS-MS identifies intermediate species (e.g., acetaldehyde) that accelerate deactivation .
  • Process Engineering : Two-step dehydration (ethanol → acetaldehyde → butadiene) with fluidized-bed reactors minimizes thermal degradation. Kinetic modeling optimizes residence time (≤2 hrs) and temperature (325–375°C) .

Q. How do spectroscopic methods like open-path FTIR enhance real-time monitoring of atmospheric 1,3-butadiene concentrations?

  • Methodological Answer : OP-FTIR systems enable non-invasive, path-integrated measurements (up to 1 km range) with 0.112 cm⁻¹ resolution. Calibration against NIST-certified standards and radiative transfer models (e.g., DISORT) correct for atmospheric interference (e.g., water vapor). Signal-to-clutter ratios (SCR) >3 in 9.8–10.0 µm bands validate detectability at 1 ppm gradients .

Q. What metabolic and genetic factors contribute to interspecies variability in 1,3-butadiene toxicity, and how are these modeled in vitro?

  • Methodological Answer : Mice exhibit higher sensitivity due to CYP2E1-mediated metabolism to genotoxic epoxides (e.g., 1,2-epoxybutene). Human hepatocyte co-cultures with CRISPR-edited CYP2E1 variants simulate metabolic disparities. In silico toxicokinetic models (e.g., GastroPlus) integrate enzyme kinetics and DNA adduct formation rates to extrapolate rodent data to human risk .

Data Contradiction Analysis

  • Conflicting Epidemiological Outcomes : Early studies (1995–96) overestimated risks due to unvalidated exposure metrics. Modern analyses (2004+) use job-exposure matrices and biomarker validation, reducing uncertainty by 30–40% .
  • Catalyst Deactivation Mechanisms : While coking dominates in fixed-bed reactors, fluidized systems show sulfur poisoning as a secondary factor. X-ray absorption spectroscopy (XAS) distinguishes coke (amorphous carbon) from sulfides (ZnS phases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.